molecular formula C8H11NO B147265 4-Methoxy-N-methylaniline CAS No. 5961-59-1

4-Methoxy-N-methylaniline

Cat. No. B147265
CAS RN: 5961-59-1
M. Wt: 137.18 g/mol
InChI Key: JFXDIXYFXDOZIT-UHFFFAOYSA-N
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Description

4-Methoxy-N-methylaniline is an aromatic amine derivative that has been the subject of various studies due to its interesting chemical properties and potential applications. It is known to participate in reactions that form compounds with azomethyne moieties and has been used as a substrate in complexation reactions with transition metals .

Synthesis Analysis

The synthesis of derivatives of 4-methoxy-N-methylaniline has been explored in several studies. For instance, a compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, was synthesized from 4-methoxyaniline through a three-step process involving cyclization, nitration, and chlorination. This method was noted for its simplicity, mild reaction conditions, and high yield, making it suitable for large-scale production .

Molecular Structure Analysis

The molecular structure of 4-methoxy-N-methylaniline derivatives has been determined using various spectroscopic techniques and confirmed by X-ray crystallography. For example, the Zinc(II) complex of meso-tetraphenylporphyrin with 4-methoxyaniline was characterized and found to have a triclinic crystal system with the central metal adopting a slightly distorted square pyramidal geometry .

Chemical Reactions Analysis

4-Methoxy-N-methylaniline has been found to be more reactive in certain chemical reactions compared to its analogs. It is more prone to undergo C–H functionalization via hydroaminoalkylation, a reaction that is catalyzed by tantalum complexes with N,O-chelating ligands. The presence of a methoxy group on the aromatic ring influences the reactivity and the types of products formed in these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methoxy-N-methylaniline derivatives are influenced by the presence of substituents on the aromatic ring. The methoxy group, in particular, affects the reactivity and the stability of the compounds formed. For example, the presence of a methoxy group in the ortho position to the amide proligand enhances the reactivity of the tantalum complex in hydroaminoalkylation reactions . Additionally, the antimicrobial activities of these compounds have been evaluated, with some showing inhibitory effects against bacteria and fungi .

Scientific Research Applications

Hydroaminoalkylation and Catalysis

  • Ligand Effects in Hydroaminoalkylation : 4-Methoxy-N-methylaniline demonstrates enhanced reactivity in hydroaminoalkylation reactions when used with tantalum complexes and certain N,O-chelating ligands. This makes it more reactive than similar substrates, such as N-methylaniline, in these contexts (Garcia et al., 2013).

Polymer Science and Spectroscopy

  • Polyaniline Derivatives and Photoelectrochemistry : The compound has been studied in the context of substituted polyanilines. Its properties affect the behavior of these materials in photoelectrochemical applications, influencing factors like photocurrent profiles and spectral characteristics (Kilmartin & Wright, 1999).

Crystallography and Mutagenicity Studies

  • Crystal Structure in Relation to Mutagenicity : The crystal structure of a related compound, O4-methylthymidine, which includes a methoxy group similar to that in 4-Methoxy-N-methylaniline, has been analyzed to understand its potential mutagenic properties (Brennan et al., 1986).

Photochemical Studies

  • Photochemical Reactions and Nitrenium Ions : Investigations into the photochemical reactions of derivatives of 4-Methoxy-N-methylaniline have provided insights into the formation of nitrenium ions, which are crucial in certain chemical processes (Chiapperino & Falvey, 1997).

Material Synthesis and Crystallography

  • Synthesis of Novel Compounds : The reaction of 4-methoxyaniline, a derivative of 4-Methoxy-N-methylaniline, with methyl comenate has been explored, leading to the synthesis of new compounds with azomethyne moiety, highlighting the compound's role in novel material synthesis (Kožul et al., 1999).

Electrochemistry and Sensor Development

  • Potentiometric Response of Modified Electrodes : Research has explored the electrochemical polymerization of derivatives of 4-Methoxy-N-methylaniline, revealing their potential application in developing pH sensors and understanding their electrochemical behavior (Lindino & Bulhões, 1996).

Antibacterial Activity Studies

  • Antibacterial Properties : Synthesized derivatives of 4-Methoxy-N-methylaniline have been evaluated for their antibacterial activity, particularly against Gram-positive bacteria, demonstrating the compound's relevance in medical chemistry (Zhi et al., 2005).

Safety And Hazards

4-Methoxy-N-methylaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed or inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the substance only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-methoxy-N-methylaniline
Source PubChem
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InChI

InChI=1S/C8H11NO/c1-9-7-3-5-8(10-2)6-4-7/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXDIXYFXDOZIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80208289
Record name N-Methyl-4-anisidine
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Methoxy-N-methylaniline

CAS RN

5961-59-1
Record name 4-Methoxy-N-methylbenzenamine
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Record name N-Methyl-4-anisidine
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Record name 4-Methoxy-N-methylaniline
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Synthesis routes and methods I

Procedure details

To a solution of 4-methoxy-aniline (0.65 g, 5.28 mmol) and iodomethane (0.33 mL, 5.28 mmol) in Acetonitrile (10.0 mL), diisopropylethylamine was added (1.50 mL, 10.56 mmol) dropwise. After the addition was complete, the reaction was stirred at 60° C. for 12 hours. The reaction mixture was concentrated and the crude product 6a was used directly for the next step.
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Synthesis routes and methods II

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Compounds of this invention with Formula I-VIb, wherein R2 is an alkyl group, could be prepared as illustrated by the exemplary reaction in Scheme 9. Reaction of a substituted 2-amino-benzoic acid, such as 2-amino-5-nitro-benzoic acid, with acetic anhydride, produces the corresponding substituted 2-methyl-4H-benzo[d][1,3]oxazine-4-one, such as 2-methyl-6-nitro-4H-benzo[d][1,3]oxazine-4-one, which is converted to the corresponding quinazoline-4(3H)-one, such as 2-methyl-6-nitro-quinazoline-4(3H)-one, by treatment with ammonia in dioxane. The compound is then converted to the corresponding 4-chloro-quinazoline, such as 4-chloro-2-methyl-6-nitro-quinazoline by reaction with phosphorylchloride. Reaction of the 4-chloro-quinazoline, such as 4-chloro-2-methyl-6-nitro-quinazoline with a substituted arylamine or heteroarylamine, such as N-methyl-4-methoxy-aniline, produces the corresponding 4-(arylamino or heteroarylamino)-quinazoline, such as substituted 2-methyl-6-nitro-4-anilino-quinazoline. Other substituted 2-amino-benzoic acid that can be used for the reaction include 2-amino-4-nitro-benzoic acid, 2-amino-5-chloro-benzoic acid.
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Synthesis routes and methods III

Procedure details

Following general procedure A, a mixture of 4-chloroanisole (123 μL, 1.0 mmol), 2M methylamine (1 mL, 2.0 mmol), NaOt-Bu (120 mg, 1.2 mmol), BrettPhos precatalyst 10 (8 mg, 0.01 mmol), and t-BuOH (1 mL) was stirred at room temperature for 2 h. The crude product was purified via column chromatography (20:1 CH2Cl2/MeOH) to provide the title compound as a yellow liquid that turned into a tan solid upon standing (126 mg, 92%). 1H NMR (400 MHz, CDCl3) δ: 6.80 (dt, J=9.0, 2.3 Hz, 2H), 6.59 (dt, J=9.0, 2.3 Hz, 2H), 3.76 (s, 3H), 3.46 (bs, 1H), 2.81 (s, 3H) ppm. 13C NMR (75 MHz, CDCl3) δ: 152.2, 143.9, 115.1, 113.8, 56.1, 31.8 ppm. Ali, H. I.; Tomita, K.; Akaho, E.; Kambara, H.; Miura, S.; Hayakawa, H.; Ashida, N.; Kawashima, Y.; Yamagishi, T.; Ikeya, H.; Yoneda, F.; Nagamatsu, T. Bioorg. Med. Chem. 2007, 15, 242.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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